6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-methyl-4-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-6-15-14(9-12)13(10-16(18)19-15)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEECVRVLAKJKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
-
Phenol derivative : 5-Methylresorcinol (1,3-dihydroxy-5-methylbenzene) is preferred to introduce the methyl group at position 6 of the coumarin.
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β-Ketoester : Ethyl acetoacetate provides the acetyl group for position 4 of the pyrone ring.
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Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃) facilitate cyclization.
Example Reaction :
Yield and Regioselectivity
-
Regioselectivity : The methyl group from 5-methylresorcinol directs to position 6 due to electronic and steric effects during cyclization.
Introduction of Piperidin-1-ylmethyl Group at Position 4
The piperidin-1-ylmethyl moiety is introduced at position 4 via Mannich reaction or nucleophilic substitution , depending on the intermediate’s functionalization.
Reaction Mechanism
The Mannich reaction involves condensation of formaldehyde, piperidine, and the coumarin intermediate to form an aminomethyl derivative.
Key Steps :
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Activation : Formaldehyde reacts with piperidine to form an iminium ion.
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Electrophilic Substitution : The iminium ion attacks position 4 of the coumarin, activated by the electron-donating methyl group at position 6.
Reaction Conditions :
Example Reaction :
Yield and Challenges
Intermediate Functionalization
A chloromethyl group is introduced at position 4 via Friedel-Crafts alkylation or chloromethylation , followed by substitution with piperidine.
Chloromethylation Conditions :
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Reagent : Chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂.
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Temperature : 0–5°C to minimize side reactions.
Substitution Reaction :
Yield and Advantages
-
Yield : 70–80% due to higher regiocontrol.
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Purity : Reduced byproducts compared to Mannich reaction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Mannich Reaction | One-step functionalization | Moderate regioselectivity | 50–60% |
| Nucleophilic Substitution | High regioselectivity | Requires pre-functionalized intermediate | 70–80% |
Industrial-Scale Production Considerations
Large-Scale Reactors
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrochromenone derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted chromenone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations at Position 4
The substituent at position 4 significantly influences biological activity and physicochemical properties. Key analogs include:
*Calculated based on molecular formula (C16H19NO2).
- Piperidine vs. Morpholine : Piperidine’s saturated six-membered ring contributes to higher lipophilicity compared to morpholine’s oxygen-containing ring, favoring blood-brain barrier penetration in neurological applications .
- Piperazine Derivatives : The 4-phenylpiperazine analog (C9) exhibits stronger AChE inhibition (IC50 = 4.5 μM) than the target compound, likely due to π-π stacking with aromatic residues in the enzyme’s active site .
Substituent Effects at Position 6
- Methyl vs. Hydroxy : The methyl group in the target compound enhances steric bulk and reduces polarity compared to hydroxy-substituted analogs (e.g., ), which may limit solubility but improve metabolic stability .
- Halogenated Analogs : Compounds like 6-chloro-4-(prop-2-yn-1-yloxy)-2H-chromen-2-one () show higher synthetic yields (64%) but reduced AChE activity due to electron-withdrawing effects .
Biological Activity
Overview
6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a heterocyclic compound classified as a chromenone. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. Research indicates that it may interact with various molecular targets, influencing cellular processes such as proliferation and apoptosis.
The synthesis of this compound typically involves the condensation of 6-methyl-2H-chromen-2-one with piperidine in the presence of a catalyst, often under reflux conditions using organic solvents like ethanol or methanol. This reaction can be scaled up using continuous flow reactors for industrial applications, ensuring consistent product quality and higher yields .
The biological activity of this compound is thought to stem from its ability to bind to specific enzymes or receptors, modulating their activity. Preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and death, although detailed mechanisms remain under investigation .
Inhibitory Activity
Recent research has evaluated the inhibitory effects of various coumarin derivatives, including this compound, on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a study found that certain coumarin derivatives exhibited significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Table 1: Inhibitory Activity of Coumarin Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | AChE | 43 |
| Reference Drug (Donepezil) | AChE | TBD |
TBD = To Be Determined.
Anticancer Activity
The antiproliferative effects of this compound have also been explored in various cancer cell lines. For example, Mannich bases derived from hydroxycoumarins were tested against HeLa cervical cancer cells, showing significant inhibition of cell proliferation. Compounds similar to this compound demonstrated over 60% inhibition at specific concentrations .
Table 2: Antiproliferative Activity Against HeLa Cells
| Compound | Concentration (mM) | % Inhibition |
|---|---|---|
| Compound A | 0.001 | TBD |
| Compound B | 0.01 | TBD |
| Compound C | 0.1 | >60% |
| Compound D (6-methyl derivative) | TBD | TBD |
Case Studies and Research Findings
In a study assessing the biological properties of chromenone derivatives, it was noted that compounds with o-dihydroxy configurations exhibited enhanced antiproliferative activity compared to their m-dihydroxy counterparts. This suggests that structural modifications significantly influence biological outcomes .
Additionally, molecular docking studies have elucidated how these compounds interact with target enzymes at the molecular level, providing insights into their potential as therapeutic agents .
Q & A
Q. What safety protocols are essential for handling intermediates like formaldehyde and piperidine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
